

Unveiling the Selectivity Profile of GSK2226649A: A Comparative Guide

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Compound of Interest		
Compound Name:	GSK2226649A	
Cat. No.:	B12404279	Get Quote

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GSK2226649A has been identified as a novel small molecule that promotes the proliferation of satellite cells, the resident stem cells in skeletal muscle, offering potential therapeutic avenues for muscle repair and regeneration.[1][2] This guide provides a comprehensive analysis of the cross-reactivity and selectivity profile of **GSK2226649A**, presenting key experimental data to inform its use in research and development.

Summary of Cross-Reactivity Data

GSK2226649A, also referred to as compound 2 in the primary literature, was initially developed as an inhibitor of c-Jun N-terminal kinase 1 (JNK-1). However, further investigation revealed that its potent pro-proliferative effect on satellite cells is independent of JNK-1 inhibition.[1][2] To characterize its selectivity, the compound was screened against a broad panel of kinases.

Kinase Selectivity Profile of GSK2226649A

The following table summarizes the inhibitory activity of **GSK2226649A** against a panel of 222 kinases at a concentration of 1 μ M. The data is presented as the percentage of remaining kinase activity compared to a control, with lower values indicating stronger inhibition. For clarity, only kinases with significant inhibition (less than 50% remaining activity) are highlighted.



Kinase Target	% of Control Activity at 1 μM
STK10 (MST1)	10
MAP4K5 (KHS1)	14
SLK	15
YSK1 (STK25)	17
MST2 (STK3)	19
TNIK	20
MAP4K3	22
MINK1	23
MAP4K2 (GCK)	24
PAK2	30
PAK4	31
PAK5	33
PAK6	34
JNK1	40
JNK2	45
(and 207 other kinases with >50% activity)	

Data sourced from the supplementary information of Billin et al., ACS Chem. Biol. 2016, 11(2), 518-529.

JNK Family Inhibition Profile

While originally designed as a JNK-1 inhibitor, the pro-proliferative activity of **GSK2226649A** on satellite cells does not correlate with its JNK inhibitory potency. The following table details the half-maximal inhibitory concentrations (IC50) against JNK isoforms.



Kinase Target	IC50 (nM)
JNK-1	28
JNK-2	43
JNK-3	110

Data sourced from Billin et al., ACS Chem. Biol. 2016, 11(2), 518-529.

Experimental Protocols Broad Kinase Profiling

The kinase selectivity of **GSK2226649A** was determined using a competitive binding assay. The compound was screened at a concentration of 1 μ M against a panel of 222 kinases. The assays were performed by Millipore (now part of Merck KGaA) using their standard KinaseProfilerTM service. This service typically utilizes active kinase enzymes and a fluorescently labeled ATP tracer. The ability of the test compound to displace the tracer from the ATP binding site of the kinase is measured, and the remaining kinase activity is expressed as a percentage of a vehicle control.

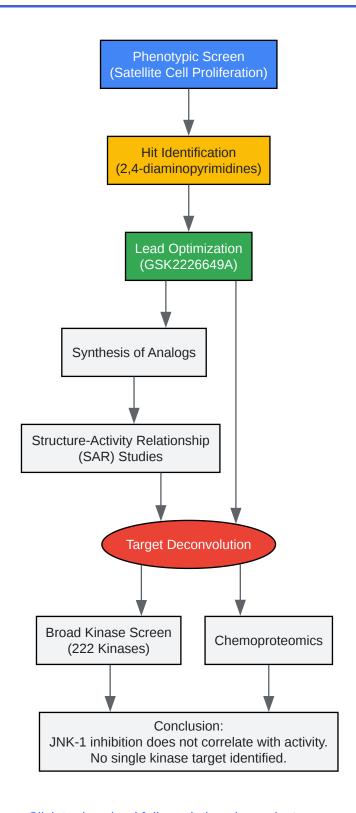
JNK Inhibition Assays

The IC50 values for JNK-1, JNK-2, and JNK-3 were determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This assay measures the phosphorylation of a substrate by the kinase. The reaction is performed with varying concentrations of the inhibitor to determine the concentration at which 50% of the kinase activity is inhibited.

Visualizing the Target Deconvolution Workflow

The investigation into the mechanism of action of **GSK2226649A** followed a logical workflow, starting from a phenotypic screen and leading to target deconvolution efforts.





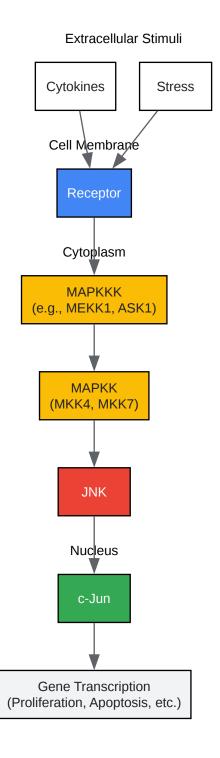
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Target identification workflow for **GSK2226649A**.

Signaling Pathway Context



Although the precise molecular target of **GSK2226649A** remains elusive, its origin as a JNK inhibitor places it in the context of the MAPK signaling pathway. The diagram below illustrates the canonical JNK signaling cascade.



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Simplified JNK signaling pathway.

Conclusion

GSK2226649A is a selective small molecule activator of satellite cell proliferation. While it exhibits inhibitory activity against a small number of kinases at micromolar concentrations, particularly members of the Ste20-like kinase family, it does not have a single, potent kinase target that explains its biological activity.[1] The primary literature concludes that the proproliferative effect on satellite cells is not correlated with its originally intended target, JNK-1.[1] [2] Researchers using **GSK2226649A** should be aware of its modest off-target kinase activities, but can be reasonably confident that its observed effects in satellite cell biology are not mediated by potent inhibition of a wide range of kinases. Further investigation is required to identify the definitive molecular target and mechanism of action.

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